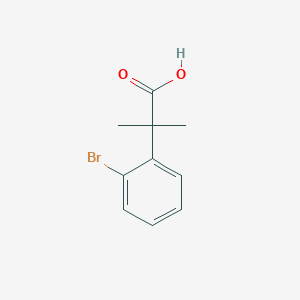

2-(2-Bromophenyl)-2-methylpropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSGJYHPNFXLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556011 | |

| Record name | 2-(2-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113948-00-8 | |

| Record name | 2-(2-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromophenyl 2 Methylpropanoic Acid

Historical Synthetic Approaches to Bromophenyl-2-methylpropanoic Acids

The synthesis of bromophenyl-2-methylpropanoic acids has been a subject of chemical research for many years, driven by the need for specific isomers in organic synthesis.

Bromination of 2-Methyl-2-phenylpropanoic Acid: Classical Methods and Limitations

Historically, the direct bromination of 2-methyl-2-phenylpropanoic acid was a common approach to introduce a bromine atom onto the phenyl ring. google.com A classical method involved refluxing a mixture of 2-methyl-2-phenylpropanoic acid with bromine and iron wire in a solvent like carbon tetrachloride. google.com Iron acts as a Lewis acid catalyst, activating the bromine for electrophilic aromatic substitution.

Challenges in Regioselectivity and Isomeric Mixture Formation, with a Focus on the Ortho Isomer

A primary challenge in the classical bromination of 2-methyl-2-phenylpropanoic acid is the lack of regioselectivity. The directing effects of the substituents on the benzene (B151609) ring—the carboxylic acid group and the isopropyl group—lead to the formation of a mixture of ortho, meta, and para isomers. The 2-isopropyl-2-propanoic acid group is an ortho, para-directing group, while the carboxyl group is a meta-directing deactivator. This often leads to a complex product mixture.

Specifically, the formation of the ortho-isomer, 2-(2-bromophenyl)-2-methylpropanoic acid, alongside the meta and para isomers, presents significant purification challenges. google.com The similar physical properties, such as polarity and solubility, of these isomers make their separation difficult and often requires multiple purification steps, which substantially reduces the yield of the desired pure isomer and increases production costs. google.com For instance, in some reported classical procedures, the crude product contained a significant percentage of the undesired meta and ortho isomers, necessitating several recrystallizations to achieve a product with acceptable purity. google.com

Modern Selective Synthetic Strategies for Bromophenyl-2-methylpropanoic Acids

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing highly selective and efficient strategies for the synthesis of specific bromophenyl-2-methylpropanoic acid isomers.

Regioselective Bromination Techniques in Aqueous Media for Para-Isomer Dominance

A significant advancement has been the development of regioselective bromination techniques in aqueous media. google.comgoogle.com These methods have shown remarkable success in producing the para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, with high purity, which is a key intermediate in the manufacture of the antihistamine fexofenadine. google.compatsnap.com It was discovered that conducting the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, under acidic, neutral, or alkaline conditions, can lead to excellent selectivity for the para-isomer, while avoiding the use of hazardous halogenated hydrocarbon solvents. google.comgoogle.com

Under neutral conditions (pH ~7), the reaction of 2-methyl-2-phenylpropanoic acid with bromine in water can yield a product with approximately 99% content of the para-isomer and only about 1% of the meta-isomer. google.comgoogle.com Alkaline conditions also favor the formation of the para-isomer, with reported purities of around 98%. googleapis.comgoogle.com Acidic conditions in an aqueous medium also predominantly yield the para-isomer. googleapis.comgoogle.com

The table below summarizes the results of bromination of 2-methyl-2-phenylpropanoic acid under different aqueous conditions, highlighting the dominance of the para-isomer.

| Reaction Condition | Starting Material | Product (para-isomer) Purity | Meta-isomer Impurity | Ortho-isomer Impurity |

| Classical Method (in CCl₄ with Fe catalyst) | 2-Methyl-2-phenylpropanoic acid | ~62% (after workup) | ~7.7% | ~1.4% |

| Aqueous (Acidic) | 2-Methyl-2-phenylpropanoic acid | ~94.4% (crude) | ~5.5% | Not specified |

| Aqueous (Neutral, pH ~7) | 2-Methyl-2-phenylpropanoic acid | ~98.5% | ~1.25% | Not specified |

| Aqueous (Alkaline) | 2-Methyl-2-phenylpropanoic acid | ~98.8% | ~1.18% | Not specified |

Data compiled from patent literature. google.comgoogle.com

Development of Methods to Control Ortho-Isomer Formation and Purity

While aqueous methods have proven effective for para-isomer synthesis, controlling the formation of the ortho-isomer, this compound, requires different strategies. The direct bromination methods often lead to a mixture where the ortho isomer is a minor component, making its isolation inefficient.

One approach to obtaining the ortho-isomer involves the synthesis of a specific precursor that directs the bromine to the desired position. For example, starting with a compound that already has a substituent at the ortho position which can be later converted to a bromine atom, or a directing group that favors ortho-bromination.

Another strategy involves the use of specialized brominating agents and catalysts that can enhance ortho-selectivity. Research into regioselective bromination of aromatic compounds is an active area, with various reagents and conditions being explored to control the position of bromination. mdpi.comnih.gov

Strategic Precursor Synthesis and Subsequent Functionalization Pathways

To circumvent the challenges of direct bromination and achieve high purity of the ortho-isomer, strategic precursor synthesis is a key approach. This involves synthesizing a molecule that already contains the bromine atom at the desired ortho position, followed by the construction of the 2-methylpropanoic acid side chain.

One such pathway could involve the use of 2-bromobenzaldehyde (B122850) or a similar ortho-brominated starting material. The synthesis could proceed through a series of steps to introduce the isobutyric acid moiety. For example, a Grignard reaction on ethyl 2-bromobenzoate (B1222928) with methylmagnesium iodide can yield 2-(2-bromophenyl)-2-propanol, which could then potentially be oxidized to the desired carboxylic acid. chemicalbook.com

Another potential route involves the palladium-catalyzed cross-coupling of an ortho-brominated aromatic compound with a suitable reagent to build the side chain. While specific examples for this compound are not extensively detailed in the provided context, similar methodologies are widely used in organic synthesis for the construction of substituted aromatic compounds. google.comgoogle.com These precursor-based strategies offer greater control over the final product's regiochemistry, leading to higher purity and avoiding the complex separation of isomeric mixtures.

Emerging Catalytic and Green Chemistry Approaches in Bromophenyl-2-methylpropanoic Acid Synthesis

One of the notable green chemistry approaches involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. google.comgoogle.compatsnap.comresearchgate.net This method avoids the use of toxic halogenated hydrocarbon solvents like carbon tetrachloride, which were common in older processes. google.compatsnap.com The reaction can be performed under acidic, neutral, or alkaline conditions in water, offering excellent selectivity towards the desired para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, with the ortho-isomer, this compound, being a potential isomer formed. google.comgoogle.com This process is a significant improvement in terms of environmental impact and industrial applicability. google.compatsnap.com

In the realm of advanced catalytic methods, palladium-catalyzed reactions have shown considerable promise for the synthesis of 2-arylpropionic acids, a class of compounds to which this compound belongs. mdpi.comnih.gov A flexible two-step, one-pot procedure has been developed involving a palladium-catalyzed Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene (B11656) derivative. mdpi.com This cascade transformation, utilizing a single palladium catalyst for both steps, demonstrates high regioselectivity and provides good yields of the final product. mdpi.com The development of novel phosphine (B1218219) ligands, such as neoisopinocampheyldiphenylphosphine (NISPCPP), has been instrumental in the success of this methodology. mdpi.comnih.gov While this method has been demonstrated for other 2-arylpropionic acids like naproxen (B1676952) and flurbiprofen, its application to the synthesis of this compound represents a promising avenue for future research. mdpi.comnih.gov

Biocatalysis is another rapidly emerging field in green chemistry that offers highly selective and environmentally friendly alternatives to traditional chemical synthesis. patsnap.com For the production of enantiomerically pure 2-arylpropionic acids, esterases have been identified as effective biocatalysts for the kinetic resolution of racemic mixtures. nih.gov Through protein engineering, the enantioselectivity of these enzymes can be significantly enhanced. nih.gov For instance, whole-cell catalysis using engineered esterases has been successfully employed for the synthesis of (S)-ketoprofen and (S)-naproxen. nih.gov This approach is not only economical but also allows for the reuse of the biocatalyst for multiple reaction cycles. nih.gov The application of such biocatalytic systems for the resolution of racemic this compound could provide an efficient route to its chiral forms.

Furthermore, catalytic carboxylation reactions using carbon dioxide as a C1 feedstock are gaining attention as a sustainable method for producing carboxylic acids. mdpi.comruhr-uni-bochum.de These reactions, often catalyzed by transition metals like copper or palladium, can proceed via the activation of C-H bonds. mdpi.comruhr-uni-bochum.de While direct carboxylation of the aromatic ring of a bromo-phenyl precursor to synthesize this compound is a complex challenge, the continuous advancements in this area may soon offer viable synthetic pathways. patsnap.commdpi.com

The following table summarizes the key aspects of these emerging synthetic approaches.

| Synthetic Approach | Catalyst/Key Reagent | Substrate(s) | Key Advantages |

| Aqueous Bromination | Bromine in water | 2-Methyl-2-phenylpropanoic acid | Avoids hazardous organic solvents, high selectivity. google.comgoogle.compatsnap.comresearchgate.net |

| Palladium-Catalyzed Heck Coupling and Carbonylation | Palladium acetate/NISPCPP | Aryl bromide, Ethylene, Carbon Monoxide | One-pot procedure, high regioselectivity, good yields. mdpi.comnih.gov |

| Biocatalytic Resolution | Engineered Esterases (whole-cell) | Racemic ethyl 2-arylpropionates | High enantioselectivity, reusable catalyst, mild reaction conditions. nih.gov |

| Catalytic Carboxylation | Transition Metal Catalysts (e.g., Cu, Pd) | Aryl precursors, Carbon Dioxide | Utilizes a renewable C1 source, potential for direct C-H functionalization. mdpi.comruhr-uni-bochum.de |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenyl 2 Methylpropanoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid functionality in 2-(2-Bromophenyl)-2-methylpropanoic acid is a focal point for a range of derivatization reactions. However, the presence of a sterically demanding quaternary carbon center adjacent to the carboxyl group significantly influences its reactivity, often necessitating tailored reaction conditions to achieve efficient transformations.

Esterification Reactions for Derivatization

Esterification of this compound, a common derivatization, is subject to steric hindrance from the adjacent dimethyl-substituted carbon. Standard Fischer esterification conditions, which typically involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be sluggish. To overcome this steric impediment, more potent activating agents or alternative methodologies are often employed.

For sterically hindered substrates, methods that proceed via more reactive intermediates, such as acyl chlorides or the use of coupling agents, are generally more effective. For instance, conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester.

| Reagent/Method | Description | Typical Conditions |

| Fischer Esterification | Direct reaction with an alcohol in the presence of an acid catalyst. Often slow for sterically hindered acids. | Alcohol (solvent), H₂SO₄ (cat.), heat |

| Acyl Chloride Formation | Conversion to a more reactive acyl chloride intermediate. | SOCl₂ or (COCl)₂, then addition of alcohol |

| Coupling Agents | Use of reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. | DCC or EDC, DMAP (cat.), alcohol, inert solvent |

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from this compound also contends with the challenge of steric hindrance. Direct reaction with amines typically requires harsh conditions and may result in low yields. Consequently, the use of peptide coupling reagents is the preferred method for efficiently forming amide bonds. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine.

Given the steric bulk of the substrate, highly efficient coupling reagents are often necessary. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered amino acids and are therefore well-suited for the amidation of this compound. researchgate.netwikipedia.org These reagents generate highly reactive activated esters in situ, which then readily react with primary or secondary amines to form the corresponding amides. researchgate.net

| Coupling Reagent | Class | Activating Group |

| HBTU | Uronium/Aminium | HOBt ester |

| HATU | Uronium/Aminium | HOAt ester |

| PyBOP | Phosphonium | HOBt ester |

| DCC/DIC | Carbodiimide | O-acylisourea |

Reactivity Profile of the Ortho-Bromophenyl Moiety

The ortho-bromophenyl group of this compound is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The bromine atom's position ortho to a bulky substituent can influence the reactivity and efficiency of these transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the ortho-bromophenyl ring of this compound is generally disfavored. wikipedia.org The benzene (B151609) ring is electron-rich and lacks the strong electron-withdrawing groups, typically nitro groups, positioned ortho or para to the leaving group (bromide) that are necessary to activate the ring towards nucleophilic attack. libretexts.orgbyjus.com Such groups are required to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org Without this activation, the displacement of the bromide by a nucleophile is energetically unfavorable.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl or Aryl-Heteroatom Bond Formation

The bromine atom on the aromatic ring serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new bonds to the aromatic ring. For these transformations to proceed, the carboxylic acid group is often protected as an ester (e.g., a methyl or ethyl ester) to prevent potential interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This is a highly versatile method for creating biaryl structures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is instrumental in the synthesis of aryl-substituted alkynes.

Below is a table summarizing the general conditions for these cross-coupling reactions with a derivative of the title compound, methyl 2-(2-bromophenyl)-2-methylpropanoate.

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine (B1218219) ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine |

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping for Functionalization

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for further functionalization through metal-halogen exchange reactions. This type of reaction is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into an organometallic species, which can then react with various electrophiles.

While specific studies on the metal-halogen exchange of this compound are not extensively documented in publicly available literature, the principles of directed ortho-metalation (DoM) on substituted benzoic acids provide a strong basis for predicting its reactivity. organic-chemistry.orgsemanticscholar.orguwindsor.cabohrium.comrsc.org In this context, the carboxylic acid group can act as a directed metalation group (DMG). The process typically involves the use of a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures.

The reaction is initiated by the deprotonation of the carboxylic acid, followed by coordination of the lithium cation to the resulting carboxylate. This brings the organolithium base into proximity with the ortho-protons, facilitating their removal. However, in the case of this compound, a lithium-halogen exchange is the more probable pathway, especially with reagents like n-butyllithium or t-butyllithium. This exchange would lead to the formation of a reactive aryllithium intermediate. This intermediate can then be "trapped" by a variety of electrophiles to introduce new functional groups at the 2-position of the phenyl ring.

A proposed, though not experimentally verified, reaction scheme is as follows:

Step 1: Metal-Halogen Exchange The bromine atom of this compound (after in-situ deprotonation of the carboxylic acid) undergoes exchange with an organolithium reagent (RLi) to form the corresponding aryllithium species.

Step 2: Electrophilic Trapping The highly nucleophilic aryllithium intermediate readily reacts with a range of electrophiles (E-X) to yield a variety of substituted 2-phenyl-2-methylpropanoic acid derivatives.

The table below illustrates potential functionalization products resulting from this hypothetical two-step sequence.

| Electrophile (E-X) | Functional Group Introduced (E) | Product Name |

| Carbon dioxide (CO₂) | Carboxylic acid | 2-(2-carboxyphenyl)-2-methylpropanoic acid |

| Formaldehyde (H₂CO) | Hydroxymethyl | 2-(2-(hydroxymethyl)phenyl)-2-methylpropanoic acid |

| Dimethylformamide (DMF) | Aldehyde | 2-(2-formylphenyl)-2-methylpropanoic acid |

| Acetone ((CH₃)₂CO) | 2-hydroxy-2-propyl | 2-(2-(2-hydroxypropan-2-yl)phenyl)-2-methylpropanoic acid |

| Iodine (I₂) | Iodine | 2-(2-iodophenyl)-2-methylpropanoic acid |

It is important to note that the stability of the lithiated intermediate is crucial. In some cases, particularly with ortho-halobenzoates, elimination of lithium halide can lead to the formation of benzynes, which can then undergo further reactions. nih.govacs.org The choice of organolithium reagent, solvent, and temperature are critical parameters to control the selectivity and yield of the desired functionalized product.

Electrophilic Aromatic Substitution Patterns on the Ortho-Brominated Ring

The introduction of a new substituent onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing substituents: the bromine atom and the 2-methylpropanoic acid group. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com

The bromine atom is a deactivating but ortho, para-directing group. libretexts.orgyoutube.com The deactivation arises from its electron-withdrawing inductive effect, while the ortho, para-directing nature is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.orgyoutube.com

When two substituents are present on a benzene ring, their directing effects can be either reinforcing or conflicting. libretexts.orgyoutube.com In the case of this compound, the directing effects are largely antagonistic.

The potential sites for electrophilic attack are positions 3, 4, 5, and 6.

Position 3: ortho to the bromine and meta to the -C(CH₃)₂COOH group.

Position 4: meta to the bromine and para to the -C(CH₃)₂COOH group.

Position 5: para to the bromine and meta to the -C(CH₃)₂COOH group.

Position 6: ortho to both the bromine and the -C(CH₃)₂COOH group. This position is highly sterically hindered.

The following table summarizes the directing effects of the substituents on the available positions for electrophilic substitution.

| Position | Directed by Bromine | Directed by -C(CH₃)₂COOH | Combined Effect |

| 3 | ortho (favored) | meta (favored) | Likely major product |

| 4 | meta (disfavored) | para (favored) | Possible product |

| 5 | para (favored) | meta (favored) | Likely major product |

| 6 | ortho (favored) | ortho (disfavored due to sterics) | Highly disfavored |

Based on general principles, the most activating and least sterically hindered positions are favored. masterorganicchemistry.com While the bromine is deactivating, its ortho, para-directing resonance effect is significant. The alkyl part of the second substituent is activating. Therefore, positions 3 and 5, which are ortho and para to the bromine respectively, and meta to the deactivating influence of the carboxyl group, are the most probable sites for substitution. Theoretical analysis and experimental verification on similar systems suggest that in cases of competing directors, the outcome is often a mixture of products. nih.gov Without specific experimental data for this compound, predicting the exact regioselectivity remains speculative.

Mechanistic Studies of Key Transformation Reactions and Selectivity Control

Detailed mechanistic studies specifically for the transformation of this compound are scarce in the literature. However, the mechanisms of the key reaction types, namely directed ortho-metalation and electrophilic aromatic substitution, are well-established for analogous compounds and provide a framework for understanding the reactivity and selectivity of this specific molecule. organic-chemistry.orgrsc.orgnih.govacs.orgmasterorganicchemistry.comlibretexts.org

The mechanism of a directed ortho-lithiation reaction, which is pertinent to the metal-halogen exchange scenario, generally proceeds through the formation of a pre-lithiation complex. bohrium.com For a benzoic acid derivative, the initial step is the rapid deprotonation of the acidic carboxylic proton by the organolithium reagent. The resulting lithium carboxylate then acts as a coordinating group. This coordination directs the organolithium reagent to the ortho position, where it can either abstract a proton (directed ortho-metalation) or, in the case of a halogenated substrate, facilitate a metal-halogen exchange. The selectivity for metal-halogen exchange over ortho-proton abstraction is often high for bromo-substituted arenes.

Control of selectivity in these reactions is paramount and is influenced by several factors:

Base: The choice of organolithium reagent (n-BuLi, s--BuLi, t-BuLi) and the use of additives like TMEDA can influence the rate and regioselectivity of the metalation.

Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions such as benzyne (B1209423) formation. nih.govacs.org

Electrophile: The nature of the electrophile used to trap the aryllithium intermediate determines the final product.

The mechanism of electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.comlibretexts.org In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second, fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Selectivity in electrophilic aromatic substitution is dictated by the electronic and steric properties of the substituents already present on the ring. The substituents influence the stability of the arenium ion intermediate. Activating groups donate electron density to the ring, stabilizing the positive charge of the intermediate and favoring attack at the ortho and para positions. Deactivating groups withdraw electron density, destabilizing the intermediate and generally directing incoming electrophiles to the meta position. For this compound, the interplay between the ortho, para-directing bromo group and the complex directing effect of the -C(CH₃)₂COOH group, along with steric considerations, would determine the final product distribution.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 2-(2-Bromophenyl)-2-methylpropanoic acid would reveal distinct signals corresponding to each unique proton environment within the molecule. The aromatic protons on the bromophenyl ring would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.8 ppm) due to spin-spin coupling between adjacent protons. The specific splitting patterns and chemical shifts would be characteristic of the ortho-substitution pattern. The six protons of the two equivalent methyl groups would be expected to produce a sharp singlet in the upfield region (around 1.6 ppm). The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), the position and broadness of which can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The spectrum would show a signal for the carboxylic acid carbonyl carbon at the most downfield position (typically 175-185 ppm). The quaternary carbon attached to the phenyl ring and the two methyl groups would appear in the aliphatic region, as would the signal for the equivalent methyl carbons. The six carbons of the bromophenyl ring would produce a set of signals in the aromatic region (approximately 120-145 ppm), with the carbon atom directly bonded to the bromine atom showing a characteristic chemical shift.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships. For this compound, COSY is particularly useful for confirming the connectivity between the adjacent protons on the aromatic ring, helping to verify the ortho-substitution pattern. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govpharmaffiliates.com This experiment would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁BrO₂), the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and related adducts, with two peaks separated by approximately 2 m/z units. Predicted HRMS data for various adducts can be calculated to aid in identification. uni.lu

Table 1: Predicted HRMS Adducts for C₁₀H₁₁BrO₂

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 243.00153 |

| [M+Na]⁺ | 264.98347 |

| [M-H]⁻ | 240.98697 |

Data sourced from PubChemLite. uni.lu

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique helps to elucidate the structure of the molecule by revealing its weakest bonds and most stable fragments. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da, [M-COOH]⁺) or the loss of a methyl group (a loss of 15 Da, [M-CH₃]⁺). The fragmentation of the bromophenyl ring itself could also produce characteristic ions. Analyzing these pathways provides strong corroborative evidence for the proposed molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify the functional groups present in "this compound". These techniques probe the vibrational modes of molecules, yielding a unique spectral fingerprint.

The IR spectrum of "this compound" is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The presence of the carbonyl group (C=O) in the carboxylic acid moiety is confirmed by a strong, sharp absorption peak typically appearing between 1700 and 1725 cm⁻¹. The C-O stretching of the carboxylic acid can also be observed, usually in the 1210-1320 cm⁻¹ range.

Aromatic C-H stretching vibrations from the bromophenyl ring are expected to appear around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹. The C-Br stretch is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy offers complementary information. While the O-H stretch is generally weak in Raman, the aromatic ring vibrations and the C=O stretch provide strong signals. The symmetric stretching of the aromatic ring often gives a particularly strong Raman band. This technique is especially useful for analyzing samples in aqueous media, where the strong IR absorption of water can obscure important spectral regions.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700-1725 (strong, sharp) | Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Moderate |

| Aromatic Ring | C-H Stretch | 3000-3100 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Alkyl Group | C-H Stretch | 2850-2960 | Moderate |

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is an indispensable tool for assessing the purity of "this compound" and for separating it from its isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC) Method Development and Validation for Isomer Content

Gas Chromatography is a suitable technique for the analysis of "this compound," often after derivatization to increase its volatility and thermal stability. Esterification, for example with methanol (B129727) to form the methyl ester, is a common derivatization strategy. The development of a robust GC method involves optimizing several parameters, including the choice of the stationary phase, temperature programming, and detector.

A non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, is often effective for separating positional isomers (e.g., 2-(3-bromophenyl)- and 2-(4-bromophenyl)-2-methylpropanoic acid). The separation is based on differences in the boiling points and interactions with the stationary phase. The oven temperature program is critical and is typically started at a lower temperature and ramped up to ensure good resolution of early-eluting components while minimizing the run time for later-eluting ones. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification, a Mass Spectrometer (MS) detector is invaluable, as it provides mass spectra of the separated components, allowing for structural confirmation.

Method validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose of quantifying isomeric content.

Table 2: Illustrative GC Method Parameters for Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | Phenyl-substituted polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Derivatization | Esterification to methyl ester |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of "this compound," particularly for analyzing non-volatile impurities or thermally labile compounds. Reversed-phase HPLC is the most common mode employed for this type of analysis.

In a typical reversed-phase setup, a C18 or C8 column is used as the stationary phase, and the mobile phase consists of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to achieve efficient separation of compounds with a range of polarities. Detection is most commonly performed using a UV detector, set at a wavelength where the bromophenyl chromophore exhibits strong absorbance (e.g., around 220 nm or 254 nm). A Diode Array Detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment.

HPLC is particularly effective for resolving positional isomers, which may have slightly different retention times due to subtle differences in their polarity and interaction with the stationary phase. Method validation for HPLC would follow similar principles as for GC, ensuring the method's suitability for quantifying the purity and isomeric content of the target compound.

Table 3: Representative HPLC Method Parameters for Purity and Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to specific derivatives)

The parent compound "this compound" is achiral as it does not possess a stereocenter. However, if derivatives of this compound are synthesized that introduce a chiral center, then chiral chromatography becomes an essential technique for separating and quantifying the enantiomers. For instance, if the carboxylic acid were converted to an amide with a chiral amine, the resulting diastereomers could be separated on a standard achiral HPLC column.

For direct separation of enantiomeric derivatives, specialized chiral stationary phases (CSPs) are required. These CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol (B145695) in normal-phase mode) is critical and requires careful screening to achieve baseline resolution of the enantiomers. The enantiomeric excess (e.e.) can then be accurately determined from the relative peak areas of the two enantiomers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, thereby revealing a wealth of information about its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For 2-(2-Bromophenyl)-2-methylpropanoic acid, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311+G**), can be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. mdpi.com This process involves finding the minimum energy conformation on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-COOH | 1.530 | ||

| C=O | 1.210 | ||

| C-O | 1.350 | ||

| O-H | 0.970 | ||

| C-C-C (propanoic) | 112.5 | ||

| C-C-Br (phenyl) | 120.0 | ||

| Phenyl-C-C-O | 65.0 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations. Actual values would require specific computational studies on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. nih.gov

For this compound, the HOMO is likely to be localized on the bromine atom and the π-system of the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carboxylic acid group and the phenyl ring, suggesting these areas are susceptible to nucleophilic attack. Analysis of the HOMO and LUMO energy levels can help predict how this molecule will interact with other reagents. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical DFT Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: This table contains hypothetical data to illustrate the output of FMO analysis. Specific calculations for this compound are required for actual values.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. mdpi.com It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are prone to electrophilic attack. Blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would be a site of positive potential (blue). The bromine atom, due to its electronegativity and lone pairs, would also contribute to the electrostatic potential landscape. The MEP surface provides a comprehensive picture of the molecule's charge distribution, which is invaluable for predicting its intermolecular interactions and reactivity patterns. mdpi.comaimspress.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be used to explore its conformational landscape in much greater detail than static DFT calculations. By simulating the molecule's movement over nanoseconds or even microseconds, it is possible to identify all accessible conformations and the transitions between them. This is particularly important for understanding how the molecule behaves in solution, where interactions with solvent molecules can significantly influence its preferred shape.

Furthermore, MD simulations can be used to study solvation effects. The way in which solvent molecules, such as water, arrange themselves around this compound can have a profound impact on its properties and reactivity. MD can provide a detailed picture of the solvation shell and calculate important thermodynamic properties like the free energy of solvation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies).mdpi.com

Computational chemistry is also a powerful tool for predicting spectroscopic data, which can be used to aid in the identification and characterization of a compound. By calculating properties such as NMR chemical shifts and vibrational frequencies, theoretical spectra can be generated and compared with experimental data.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated spectrum with the experimental one, it is possible to confirm the structure of the molecule and assign the observed peaks to specific atoms.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These theoretical predictions can be invaluable in interpreting experimental vibrational spectra and understanding the molecule's dynamic behavior.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - COOH | 12.1 | 12.0 |

| ¹³C NMR (δ, ppm) - C-Br | 122.5 | 122.8 |

| IR Frequency (cm⁻¹) - C=O stretch | 1715 | 1710 |

Note: This table provides a hypothetical comparison to illustrate the application. Actual data would require specific computational and experimental work.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Optimizations.cheminf20.org

Computational chemistry can be used to model chemical reactions, providing detailed insights into the reaction mechanism and energetics. cheminf20.org This is particularly useful for optimizing synthetic routes. For the synthesis of this compound, theoretical modeling can be employed to investigate different reaction pathways.

By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a detailed energy profile for a proposed reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is crucial for understanding the reaction kinetics.

Studies on Charge Transfer and Hyperpolarizability for Electronic Properties

Theoretical studies are crucial for characterizing the electronic properties of molecules, including intramolecular charge transfer and nonlinear optical (NLO) properties like hyperpolarizability. While specific computational analyses focusing on the charge transfer and hyperpolarizability of this compound are not extensively detailed in public literature, the principles and methodologies for such investigations are well-established.

Charge Transfer (CT): Intramolecular charge transfer is a phenomenon where electron density is redistributed within a molecule upon excitation or substitution. In this compound, the interplay between the electron-withdrawing bromine atom and the carboxylic acid group attached to a phenyl ring can be investigated using computational methods like Density Functional Theory (DFT). DFT calculations can map the electron density distribution and predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity.

Hyperpolarizability and Nonlinear Optical (NLO) Properties: Hyperpolarizability is a measure of a molecule's ability to exhibit a nonlinear optical response to an applied electric field, a property essential for advanced materials in optics and photonics. Computational models, particularly those employing DFT and time-dependent DFT (TD-DFT), are used to calculate the first and second hyperpolarizabilities (β and γ, respectively). These calculations can predict the potential of a compound to function as an NLO material.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions, which dictates the material's macroscopic properties. Crystal packing analysis, often aided by computational modeling and X-ray diffraction data, reveals these interactions.

It is highly probable that this compound adopts a similar hydrogen-bonding pattern. The key intermolecular interactions expected in its crystal structure would include:

Hydrogen Bonding: The primary interaction would be the formation of dimers via O—H⋯O hydrogen bonds between the carboxylic acid functional groups of two neighboring molecules.

Halogen Bonding: The bromine atom on the phenyl ring could participate in halogen bonding (C—Br⋯O or C—Br⋯π interactions), a directional interaction that can significantly influence crystal packing.

The dihedral angle between the plane of the carboxylic acid group and the benzene (B151609) ring is another critical parameter. In the related 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, this angle is 78.4(3)°. nih.gov A similar significant twist would be expected in the ortho-substituted this compound, largely due to the steric hindrance between the bulky bromine atom and the 2-methylpropanoic acid side chain. This conformation would have a substantial impact on the efficiency of crystal packing and the nature of the intermolecular contacts.

Applications and Synthetic Utility of 2 2 Bromophenyl 2 Methylpropanoic Acid in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Molecular Architectures

In organic synthesis, "building blocks" are crucial intermediates used in the stepwise construction of more complex target molecules. synzeal.com 2-(2-Bromophenyl)-2-methylpropanoic acid fits this description due to its distinct functional groups that can undergo a range of chemical reactions. The carboxylic acid moiety can be converted into esters, amides, or acid halides, or it can be removed entirely through decarboxylation, providing a pathway to introduce a gem-dimethyl group.

The bromine atom on the phenyl ring is particularly significant. It serves as a reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthesis, allowing for the modular assembly of complex molecular frameworks. nih.gov The ortho position of the bromine atom relative to the bulky 2-methylpropanoic acid side chain can introduce steric hindrance that influences the reactivity and selectivity of these transformations, a feature that can be strategically exploited by synthetic chemists to achieve specific three-dimensional arrangements in the target molecule.

Precursor for Pharmacologically Relevant Compounds (Excluding Direct Clinical Data)

Pharmaceutical intermediates are chemical compounds that act as precursors or building blocks in the synthesis of active pharmaceutical ingredients (APIs). pharmaoffer.com They are critical for enabling the efficient, controlled, and cost-effective production of drugs. pharmaoffer.com While this compound is a valuable chemical entity, its para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid, is more famously utilized as a key intermediate in the synthesis of the non-sedating antihistamine Fexofenadine. google.compatsnap.com

Synthetic Routes to Metabolites and Analogues (e.g., Terfenadine (B1681261) Carboxylate)

Fexofenadine, also known as terfenadine carboxylate, is the active metabolite of the earlier antihistamine, terfenadine. google.com The established industrial synthesis of Fexofenadine relies specifically on the use of 2-(4-bromophenyl)-2-methylpropanoic acid as a key starting material. google.com In this context, this compound is not the primary building block but is instead considered a process-related impurity. google.com The synthetic routes are designed to be highly selective for the para-isomer to ensure the purity of the final API. google.comgoogle.com

Impact of Isomeric Purity on Downstream Pharmaceutical Intermediate Synthesis (e.g., Fexofenadine)

The production of high-purity Fexofenadine is critically dependent on the isomeric purity of its precursor, 2-(4-bromophenyl)-2-methylpropanoic acid. google.comgoogle.com Pharmacopoeias such as the USP and Ph.Eur. set strict limits on impurities in Fexofenadine, including the isomeric impurity known as Fexofenadine Related Compound B, which arises directly from the presence of 2-(3-bromophenyl)-2-methylpropanoic acid in the starting material. google.com

If this compound (the ortho-isomer) or 2-(3-bromophenyl)-2-methylpropanoic acid (the meta-isomer) are present as impurities in the 2-(4-bromophenyl)-2-methylpropanoic acid starting material, they will proceed through the subsequent reaction steps and result in corresponding isomeric impurities in the final Fexofenadine product. google.comgoogle.com These impurities are often difficult and costly to remove due to their close structural resemblance to the API. google.com Therefore, significant research has focused on developing selective bromination processes that yield the desired para-isomer in high purity, minimizing the formation of ortho and meta byproducts at the source. google.comgoogle.com For instance, performing the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium under neutral pH conditions has been shown to produce 2-(4-bromophenyl)-2-methylpropanoic acid with a purity of approximately 99%, containing only about 1% of the meta-isomer. google.comgoogle.com

| Reaction Condition | Desired Isomer (para) Content | Isomeric Impurity (meta) Content | Reference |

|---|---|---|---|

| Alkaline Conditions (Aqueous) | ~98% | ~2% | google.comgoogle.com |

| Neutral (pH 7) Conditions (Aqueous) | ~99% | ~1% | google.comgoogle.com |

Derivatization for Material Science Applications

The process of derivatization involves modifying a chemical compound to enhance its properties for a specific application. mdpi.com In material science, organic molecules like this compound can be derivatized to create polymers, liquid crystals, or other functional materials. The carboxylic acid group can be converted to an ester or amide to serve as a monomer for polymerization or as part of a liquid crystal core. The bromo-phenyl ring is a key site for modification via cross-coupling reactions, allowing for the attachment of this building block to polymer backbones or other molecular structures to fine-tune the electronic and physical properties of the resulting material. While specific, large-scale material science applications for this particular ortho-isomer are not widely documented, its structural motifs are highly relevant to the field.

Exploration in Agrochemical Research and Development

In agrochemical research, chemists seek to discover new molecules for crop protection and enhancement. The synthesis of novel compounds often involves combining various chemical building blocks. The this compound structure contains a carboxylic acid, a common feature in herbicides and plant growth regulators, and a halogenated phenyl ring, a motif found in many pesticides. The potential exists to use this compound as a scaffold, where the acid and bromo functionalities are modified to generate libraries of new compounds for biological screening. However, specific use cases or active research programs involving this compound in agrochemicals are not prominently featured in publicly available research.

Potential in Ligand Design for Catalysis and Coordination Chemistry

The development of new ligands is crucial for advancing the field of catalysis. Ligands bind to metal centers and modulate their reactivity and selectivity. This compound has the potential to be a precursor for novel ligands. The carboxylic acid group can act as a coordinating group itself or be transformed into other coordinating functionalities. The ortho-bromine can be substituted with phosphine (B1218219), amine, or other donor groups via cross-coupling reactions. The steric bulk provided by the gem-dimethyl group and the ortho-substitution pattern could be used to create a specific coordination environment around a metal center, potentially leading to catalysts with novel or improved performance in various chemical transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromophenyl)-2-methylpropanoic acid, and what are their limitations?

- Methodological Answer : A key route involves the base-catalyzed hydrolysis of dimethyl 2-(2-bromophenyl)-2-methylmalonate, followed by acidification. However, this method often results in rapid decarboxylation, yielding racemic 2-(2-bromophenyl)propanoic acid instead of the desired malonic acid derivative. For example, using 2.2 equivalents of NaOH and HCl acidification achieved 75% yield of the racemic product but failed to produce 2-(2-bromophenyl)-2-methylmalonic acid . Alternative routes, such as oxidation of 2-(2-chlorophenyl)-2-methylpropanal (using KMnO₄ or CrO₃), may offer insights but require adaptation for brominated analogs .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern of the bromophenyl group and the methylpropanoic acid backbone. For example, H-NMR can distinguish aromatic protons near the bromine substituent (showing deshielding effects), while C-NMR identifies carbonyl (C=O) and quaternary carbons. Single-crystal X-ray diffraction, as demonstrated for the structurally similar 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, provides definitive stereochemical and bond-length data .

Advanced Research Questions

Q. What strategies can prevent decarboxylation during synthesis from malonic acid precursors?

- Methodological Answer : Decarboxylation challenges arise from the instability of the malonic acid intermediate. To mitigate this, researchers could:

- Optimize reaction conditions : Lower reaction temperatures (e.g., 0–5°C) and controlled acidification rates may reduce decomposition.

- Use protecting groups : Introducing tert-butyl or benzyl esters to stabilize the malonic acid intermediate during hydrolysis.

- Explore alternative precursors : For example, nitrile or amide derivatives that avoid decarboxylation-prone intermediates .

Q. How does the bromine substituent’s position affect reactivity compared to its isomers?

- Methodological Answer : The ortho-bromine substituent introduces steric hindrance and electronic effects that alter reactivity. For instance, in 2-(3-chlorophenyl)-2-methylpropanoic acid, the para-chlorine enhances electrophilic substitution reactivity, while ortho-substituents (e.g., bromine) may hinder nucleophilic attack due to steric crowding. Comparative studies of isomers (e.g., 2-, 3-, or 4-bromo derivatives) using Hammett plots or DFT calculations could quantify these effects .

Q. What analytical techniques are recommended for assessing purity in complex mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for separating and quantifying this compound from decarboxylated byproducts. Mass spectrometry (LC-MS) can confirm molecular weight and detect trace impurities. For stereochemical analysis, chiral chromatography or polarimetry is recommended, especially if racemization occurs during synthesis .

Experimental Design & Data Analysis

Q. How can reaction conditions be optimized to improve yield in base-catalyzed hydrolysis?

- Methodological Answer : Systematic optimization of NaOH concentration, reaction time, and temperature is critical. In one study, doubling the NaOH equivalents (from 1 to 2.2) increased the yield of racemic product from 65% to 75%, but further increases led to side reactions. Design of Experiments (DoE) approaches, such as factorial designs, can identify optimal conditions while minimizing trial runs .

Q. How should researchers address contradictory synthesis yields reported in the literature?

- Methodological Answer : Discrepancies may arise from variations in precursor purity, reaction scaling, or workup protocols. Reproducing experiments with rigorously controlled parameters (e.g., anhydrous solvents, inert atmospheres) is essential. Cross-validation using alternative routes, such as Grignard reactions or palladium-catalyzed coupling, can also resolve inconsistencies .

Safety & Handling

Q. What precautions are recommended given limited toxicological data?

- Methodological Answer : While specific toxicity data for this compound is unavailable, structurally related compounds (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) lack evidence of skin/eye irritation or mutagenicity. Standard precautions include:

- Using fume hoods and PPE (gloves, lab coats).

- Avoiding inhalation/ingestion and implementing waste disposal per local regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.